This compound is valuable in the field of synthetic chemistry, particularly in the direct catalytic asymmetric synthesis of α-chiral primary amines . These amines are versatile building blocks for the synthesis of numerous amine-containing pharmaceuticals and natural compounds. They also serve as chiral ligands or organo-catalysts for asymmetric catalysis
In the field of medicinal chemistry, ®-4-(1-aminoethyl)phenol can be used in the production of active pharmaceutical ingredients (APIs). It is one of the valuable and versatile building blocks for the synthesis of numerous amine-containing pharmaceuticals and natural compounds
In the field of chemocatalysis, ®-4-(1-aminoethyl)phenol is used in biomimetic chemocatalysis inspired by enzymatic transaminations . This method has emerged as an appealing and straightforward method to access chiral primary amines
This compound is also used in the construction of molecular complexities . It demonstrates utility in synthetic and medicinal chemistry
®-4-(1-aminoethyl)phenol is used in various scientific research and laboratory applications
In the field of biocatalysis, engineered transaminase polypeptides have been developed that have improved properties compared to naturally occurring transaminases. These include the ability to convert the substrate, 3’-hydroxyacetophenone, to (S)-3-(1-aminoethyl)-phenol in enantiomeric excess and high percentage conversion
This compound can be used in the production of active pharmaceutical ingredients (APIs) from lignin-derived phenol and catechol
(R)-4-(1-aminoethyl)phenol, with a molecular formula of C8H11NO and a molecular weight of 137.18 g/mol, is a chiral compound characterized by the presence of both an amino group and a hydroxyl group on a phenolic ring. Its structure includes an ethylamine side chain attached to the para position of the phenol, which contributes to its biological activity and potential applications in medicinal chemistry. The compound is also known by its CAS number, 221670-72-0, and is often referenced in various chemical databases, including PubChem.
(R)-4-(1-aminoethyl)phenol exhibits significant biological activities:
Several methods exist for synthesizing (R)-4-(1-aminoethyl)phenol:
(R)-4-(1-aminoethyl)phenol has diverse applications:
Studies involving (R)-4-(1-aminoethyl)phenol focus on its interactions with various biological targets:
Several compounds share structural similarities with (R)-4-(1-aminoethyl)phenol. Below is a comparison highlighting its unique features:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
4-(1-Aminoethyl)phenol | 2061996-43-6 | 1.00 | Hydrochloride form; used primarily as a salt |
(R)-3-(1-Aminoethyl)phenol | 856563-08-1 | 0.97 | Different stereochemistry affecting biological activity |
4-(2-Aminoethyl)phenol | 134855-88-2 | 0.97 | Variation in amino group positioning |
(R)-4-(2-Aminoethyl)phenol | 134855-87-1 | 0.97 | Similar structure but different stereochemistry |
4-(1-Aminopropyl)phenol | 63720-38-7 | 0.94 | Propyl group instead of ethyl affecting properties |
(R)-4-(1-aminoethyl)phenol stands out due to its specific chiral configuration and functional groups that contribute to its unique biological activities and synthetic utility.